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Compound of Interest

Compound Name: Anticandidal agent-1

Cat. No.: B12416569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a promising class of antifungal

compounds: carbazole derivatives, with a specific focus on "Anticandidal agent-1" (3-(4-

chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione). The emergence of drug-resistant

Candida species necessitates the exploration of novel chemical scaffolds, and carbazoles have

demonstrated significant potential in this area.[1] This document details their antifungal activity,

explores their mechanism of action, outlines relevant experimental protocols, and visualizes

key cellular pathways involved in their mode of action.

Core Compound: Anticandidal Agent-1
"Anticandidal agent-1" is a specific carbazole derivative identified as 3-(4-chloroanilino)-6-

hydroxy-9-methylcarbazole-1,4-dione. Its fundamental properties are outlined below.

Table 1: Physicochemical Properties of Anticandidal Agent-1
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Property Value Source

Molecular Formula C₁₉H₁₃ClN₂O₃ PubChem

Molecular Weight 352.8 g/mol PubChem

IUPAC Name
3-(4-chloroanilino)-6-hydroxy-

9-methylcarbazole-1,4-dione
PubChem

CAS Number 1265166-14-0 MedChemExpress

Antifungal Activity of Carbazole Derivatives
Carbazole derivatives have shown a broad spectrum of activity against various fungal

pathogens, including clinically relevant Candida species.

Quantitative Antifungal Activity Data
The following table summarizes the available minimum inhibitory concentration (MIC) data for

Anticandidal agent-1 and other representative carbazole derivatives against pathogenic

yeasts.

Table 2: Minimum Inhibitory Concentration (MIC) of Anticandidal Agent-1

Fungal Species MIC (µg/mL)

Candida albicans 6.3

Candida tropicalis 25.0

Candida krusei 12.5

Cryptococcus neoformans 25.0

Data sourced from MedChemExpress and is for

research use only.

Studies on other N-alkylated 3,6-dihalogenocarbazoles have reported potent fungicidal activity

against C. albicans and C. glabrata, with minimal fungicidal concentrations (MFC) ranging from

8.5 to 25 µM.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b12416569?utm_src=pdf-body
https://www.benchchem.com/product/b12416569?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19519387/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action and Cellular Targets
The precise mechanism of action for many anticandidal carbazole derivatives is still under

investigation, but current research points towards the induction of cellular stress and disruption

of essential processes.

One proposed mechanism for certain carbazole derivatives is the induction of endoplasmic

reticulum (ER) stress.[2] The ER is crucial for protein folding and lipid biosynthesis, and its

disruption can trigger apoptotic pathways in the fungal cell.

Additionally, like many antifungal agents, carbazoles may interfere with the fungal cell

membrane's integrity or key enzymatic pathways. The structure-activity relationship (SAR)

studies of various carbazole derivatives suggest that substitutions on the carbazole nucleus

significantly influence their antifungal potency.[1][3]

Key Signaling Pathways in Candida albicans
Understanding the signaling pathways that antifungal agents perturb is critical for drug

development. The following diagrams illustrate key pathways in Candida albicans that are

common targets for antifungal action and are likely relevant to the mechanism of carbazole

derivatives.
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Figure 1. The Cell Wall Integrity (CWI) pathway in Candida albicans.
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Figure 2. The Ergosterol Biosynthesis pathway, a common antifungal target.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of

novel anticandidal agents like carbazole derivatives.

Antifungal Susceptibility Testing: Broth Microdilution
Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27

guidelines.
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Figure 3. Workflow for the Broth Microdilution Antifungal Susceptibility Test.

Methodology:

Preparation of Fungal Inoculum:

Culture the Candida species on Sabouraud Dextrose Agar for 24-48 hours.

Harvest the yeast cells and suspend them in sterile saline.
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Adjust the cell density to a 0.5 McFarland standard, which is then further diluted in RPMI-

1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.

Preparation of Drug Dilutions:

Dissolve the carbazole compound in a suitable solvent (e.g., DMSO).

Perform a two-fold serial dilution in RPMI-1640 medium in a 96-well microtiter plate.

Inoculation and Incubation:

Add the prepared fungal inoculum to each well of the microtiter plate containing the drug

dilutions.

Include a growth control (no drug) and a sterility control (no inoculum).

Incubate the plate at 35°C for 24 to 48 hours.

Determination of MIC:

The MIC is determined as the lowest concentration of the compound that causes a

significant (≥50%) inhibition of growth compared to the drug-free growth control. This can

be assessed visually or by measuring the optical density at 530 nm.

Cytotoxicity Assay
It is crucial to assess the toxicity of novel antifungal compounds against mammalian cells to

determine their therapeutic potential.

Methodology:

Cell Culture:

Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in appropriate medium

(e.g., DMEM with 10% FBS).

Seed the cells into a 96-well plate and allow them to adhere overnight.

Compound Treatment:
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Expose the cells to serial dilutions of the carbazole compound for 24-48 hours.

Viability Assessment (MTT Assay):

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 2-4 hours.

Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative

to the untreated control cells.

Conclusion and Future Directions
Carbazole derivatives, including "Anticandidal agent-1," represent a promising avenue for the

development of new antifungal therapies. Their potent activity against clinically important

Candida species warrants further investigation. Future research should focus on:

Synthesis and SAR studies of novel derivatives to improve efficacy and reduce toxicity.

Elucidation of the specific molecular targets and mechanisms of action.

In vivo efficacy studies in animal models of candidiasis.

Investigation of activity against antifungal-resistant strains and biofilms.

This guide provides a foundational resource for researchers and drug developers working on

the discovery and development of novel anticandidal agents. The provided data, protocols, and

pathway visualizations offer a framework for the continued exploration of the therapeutic

potential of carbazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19519387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11844542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11844542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820536/
https://www.benchchem.com/product/b12416569#anticandidal-agent-1-and-its-derivatives
https://www.benchchem.com/product/b12416569#anticandidal-agent-1-and-its-derivatives
https://www.benchchem.com/product/b12416569#anticandidal-agent-1-and-its-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12416569?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

